Mitochondrial DNA Content, Lactic Acid Production, and Ultrastructural Morphology: T70179 vs. T70080 in HepG2 Cells
In a direct head-to-head comparison using human hepatoblastoma HepG2 cells, T70179 (4-amino) and T70080 (2,4-diamino) were evaluated across four mitochondrial toxicity endpoints: mtDNA content, lactic acid production, lipid droplet formation, and mitochondrial morphology at concentrations of 0.1–10 µM over 4–14 days. T70179 exhibited no effect on any endpoint: no mtDNA depletion, no lactic acid increase, and no morphological changes relative to untreated controls. In stark contrast, T70080 caused concentration-dependent mtDNA inhibition, a concentration-dependent increase in lactic acid production, and marked mitochondrial ultrastructural damage including loss of cristae [1]. The authors explicitly grouped T70179 among compounds with a 'relatively safe profile, supporting their further development,' whereas T70080 was grouped among compounds with demonstrable mitochondrial liability [1].
| Evidence Dimension | Mitochondrial toxicity profile (multi-endpoint panel) |
|---|---|
| Target Compound Data | mtDNA content: no inhibition; Lactic acid: no increase; Morphology: no changes vs. control (0.1–10 µM, 4–14 days) |
| Comparator Or Baseline | T70080 (2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine): mtDNA content: concentration-dependent inhibition; Lactic acid: concentration-dependent increase; Morphology: increased cytoplasmic lipid droplets with loss of cristae in mitochondria (0.1–10 µM) |
| Quantified Difference | Qualitative binary divergence: T70179 = no detectable mitochondrial perturbation across all four endpoints; T70080 = positive signal on all four endpoints at the same concentration range |
| Conditions | Human hepatoblastoma HepG2 cells; 0.1–10 µM; 4–14 day incubation; endpoints measured: mtDNA content (quantitative), lactic acid production (biochemical assay), lipid droplet formation (microscopy), mitochondrial morphology (electron microscopy) |
Why This Matters
For procurement decisions in antiviral development programs, T70179 offers a mitochondrial-sparing safety profile that is categorically absent in the 2,4-diamino analog T70080, making T70179 the clearly preferred candidate when mitochondrial liability is a selection criterion—particularly relevant for HBV programs where host mitochondrial toxicity has been a recurring challenge with nucleoside analogs.
- [1] Cui L, Schinazi RF, Imbach JL, Sommadossi JP, Chu CK, Revankar GR, Gosselin G, Rando RF. Effect of beta-enantiomeric and racemic nucleoside analogues on mitochondrial functions in HepG2 cells. Implications for predicting drug hepatotoxicity. Biochem Pharmacol. 1996 Nov 22;52(10):1577-84. PMID: 8937473. View Source
